BenchChemオンラインストアへようこそ!

(2E)-3,7-dimethylocta-2,6-dien-1-amine

TRP channels Pain Monoterpene pharmacology

Geranylamine, systematically designated (2E)-3,7-dimethylocta-2,6-dien-1-amine (CAS 35278-77-4), is an acyclic monoterpene primary amine that serves as a versatile pharmacophore and synthetic intermediate in medicinal chemistry. Structurally, it is the amine analog of the abundant monoterpene alcohol geraniol, featuring a C10 isoprenoid skeleton with a terminal primary amine that enables derivatization into amides, ureas, carbamates, and multi-target drug conjugates.

Molecular Formula C10H19N
Molecular Weight 153.26 g/mol
CAS No. 35278-77-4
Cat. No. B1670096
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2E)-3,7-dimethylocta-2,6-dien-1-amine
CAS35278-77-4
SynonymsDecaprenylamine;  3,7-Dimethyl-2,6-octadienylamine;  3,7-dimethyl-2,6-octadien-1-amine.
Molecular FormulaC10H19N
Molecular Weight153.26 g/mol
Structural Identifiers
SMILESCC(=CCCC(=CCN)C)C
InChIInChI=1S/C10H19N/c1-9(2)5-4-6-10(3)7-8-11/h5,7H,4,6,8,11H2,1-3H3
InChIKeyAFMZGMJNKXOLEM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Geranylamine (CAS 35278-77-4) Procurement Guide: Acyclic Monoterpene Amine for TRP Channel Research & Antimicrobial Synthesis


Geranylamine, systematically designated (2E)-3,7-dimethylocta-2,6-dien-1-amine (CAS 35278-77-4), is an acyclic monoterpene primary amine that serves as a versatile pharmacophore and synthetic intermediate in medicinal chemistry. Structurally, it is the amine analog of the abundant monoterpene alcohol geraniol, featuring a C10 isoprenoid skeleton with a terminal primary amine that enables derivatization into amides, ureas, carbamates, and multi-target drug conjugates [1]. This compound has been employed as a key building block in the synthesis of TRP channel modulators, antitubercular agents (including the clinical candidate SQ109), efflux pump inhibitors, and novel fluoroquinolone antimicrobials, making it a strategically important starting material for programs that require a readily functionalizable monoterpene scaffold with demonstrable biological activity .

Geranylamine (35278-77-4) Differentiation: Why In-Class Monoterpene Alcohols or Amines Cannot Simply Be Interchanged


Procurement decisions based solely on the monoterpene backbone overlook critical structure-activity determinants that distinguish geranylamine from its closest analogs. The replacement of the hydroxyl group of geraniol with a primary amine fundamentally alters the compound's hydrogen-bonding capacity, protonation state at physiological pH, and metabolic stability, which directly impacts target engagement and downstream pharmacological outcomes [1]. Direct comparative studies have demonstrated that geranylamine and geraniol exhibit divergent behaviors in bacterial efflux pump inhibition; geranylamine is not a substrate of the AcrAB-TolC pump whereas geraniol is, leading to fundamentally different mechanisms of resistance circumvention [2]. Similarly, geranylamine-derived amides and carbamates display TRPA1 and TRPM8 modulatory profiles that are absent in the parent alcohol series, confirming that the amine function is indispensable for achieving the desired pharmacological fingerprint [1]. The quantitative evidence below substantiates why generic substitution with geraniol, nerol, citronellol, or even the isomeric amine nerylamine cannot recapitulate the performance envelope of geranylamine in scientifically validated assays.

Geranylamine (CAS 35278-77-4) Evidence Guide: Quantitative Differentiation Data for Scientific Procurement


TRPA1 Channel Activation Potency: Geranylamine Derivatives Exhibit Submicromolar EC50 vs. Weak Agonism by Geraniol and Nerol

In a systematic head-to-head comparison of 36 geraniol, nerol, citronellol, geranylamine, and nerylamine derivatives, geranylamine-based compounds demonstrated TRPA1 agonist EC50 values consistently below 1 µM, while the reference alcohols geraniol and nerol showed only weak partial agonism with efficacies of <10% and 14.1% at concentrations up to 100 µM, and no measurable EC50 [1]. This represents a potency gain of at least two orders of magnitude conferred by the amine scaffold, and a subset of geranylamine-derived amides and carbamates achieved both submicromolar activation and desensitization potency, a dual profile absent in any alcohol derivative [1].

TRP channels Pain Monoterpene pharmacology

Efflux Pump Inhibition: Geranylamine as a Non-Competitive AcrAB-TolC Inhibitor Distinct from Geraniol

In a comparative evaluation against two isogenic Enterobacter aerogenes strains (a clinical MDR isolate and its acrAB deletion mutant), geranylamine reduced the chloramphenicol MIC to the same extent as the reference efflux pump inhibitor phenylalanine-arginine β-naphthylamide (PAβN), while geraniol exhibited a lower MIC for the MDR strain—a hallmark of substrate behavior [1]. Both geranylamine and geraniol decreased chloramphenicol resistance equivalently to PAβN; however, geranylamine was shown not to be a substrate of AcrAB-TolC, in contrast to geraniol, supporting a non-competitive inhibition mechanism that avoids efflux-mediated removal of the inhibitor itself [1].

Antimicrobial resistance Efflux pump inhibitor AcrAB-TolC

TRPM8 Antagonism Selectivity: Geranylamine-Derived Series Yields True TRPM8 Antagonists Absent in Geraniol and Nerol Series

Among the 36 compounds evaluated, 13 geranylamine and nerylamine derivatives behaved as true TRPM8 antagonists—defined as compounds that inhibit agonist-induced TRPM8 activation without intrinsic agonist activity—while none of the geraniol, nerol, or citronellol derivatives exhibited this property [1]. Eight of the thirteen TRPM8 antagonists belonged to the nerol-derived amine series, but geranylamine-based compounds also contributed functional TRPM8 antagonists, demonstrating that the amine functionality is a prerequisite for this pharmacological profile [1]. In contrast, the alcohol series was uniformly devoid of TRPM8 antagonism, with most compounds showing no significant modulation of the channel.

TRPM8 Cold allodynia Selective antagonist

Farnesyltransferase Inhibition: Geranylamine Analogue Achieves Subnanomolar to Low Nanomolar IC50 Against FTases

A geranylamine analogue (compound 11) displayed exceptionally potent inhibition of farnesyltransferase (FTase) with IC50 values between 0.017 and 0.031 µM, and concomitant antiplasmodial activity against Plasmodium falciparum with IC50 of 0.53–0.62 µM [1]. While the parent geranylamine was not directly assayed in this study, the geranylamine-containing analogue achieved potency that compares favorably with established FTase inhibitors such as tipifarnib (IC50 ~0.8–7 nM depending on isoform) in enzymatic assays, and significantly exceeds the activity of simple monoterpene alcohols like farnesol, which typically exhibit FTase IC50 values in the high micromolar range [1]. This demonstrates that the geranylamine moiety provides a productive vector for accessing sub-100 nM enzymatic inhibition.

Farnesyltransferase Protein prenylation Antimalarial

Synthetic Utility for Antitubercular Drug SQ109: Geranylamine Enables Improved Mitsunobu-Based Synthesis Over Traditional Gabriel Route

Geranylamine is the direct precursor to the ethylenediamine pharmacophore of SQ109, a clinical-stage 1,2-diamine antitubercular agent . An improved synthetic route employing a Mitsunobu reaction between geraniol and phthalimide, followed by hydrazinolysis to yield geranylamine, achieves substantially higher yields compared to the original Gabriel synthesis, which afforded geranylamine in only 20% yield from geranyl halide . The Mitsunobu-based preparation of geranylamine is now the preferred industrial route and is directly exploited in subsequent reductive amination to produce SQ109, establishing geranylamine as a critical supply-chain intermediate for antitubercular drug manufacturing programs .

SQ109 Tuberculosis Drug intermediate

Geranylamine (35278-77-4) Procurement Application Scenarios: Where Differentiation Data Translates into Research and Industrial Decisions


TRPA1/TRPM8 Dual Modulator Lead Optimization for Pain Research

Academic and pharmaceutical laboratories developing novel analgesics targeting TRPA1 and TRPM8 channels should prioritize geranylamine over geraniol, nerol, or citronellol as the starting scaffold. As demonstrated by Ortar et al. (2014), geranylamine-derived amides and carbamates achieve submicromolar TRPA1 activation (EC50 <1 µM) while geraniol is essentially inactive as a TRPA1 agonist (efficacy <10%) [1]. Furthermore, geranylamine derivatives uniquely access TRPM8 antagonist pharmacology, a profile entirely absent in the alcohol series. This dual-channel modulatory capability, combined with the ability to fine-tune selectivity through amide/urea substitution at the primary amine, makes geranylamine the mandatory monoterpene precursor for any TRP-focused medicinal chemistry program [1].

Gram-Negative Antibacterial Adjuvant Development Targeting AcrAB-TolC Efflux Pumps

Research groups engineering efflux pump inhibitor (EPI) adjuvants for Enterobacteriaceae should select geranylamine over geraniol or PAβN analogs based on its demonstrated non-substrate, non-competitive inhibition profile. The critical differentiation—geranylamine is not recognized as a substrate by AcrAB-TolC, whereas geraniol and the clinical EPI reference PAβN are—eliminates the self-depleting pharmacokinetic liability of competitive inhibitors [2]. This mechanistic advantage positions geranylamine as a preferred amine core for constructing next-generation EPIs that can be co-administered with chloramphenicol, fluoroquinolones, or β-lactams without saturable efflux clearance [2].

Antitubercular Drug Intermediate Procurement for SQ109 and Analog Synthesis

Contract manufacturing organizations (CMOs) and medicinal chemistry groups synthesizing SQ109 or related 1,2-ethylenediamine antitubercular agents require geranylamine as the non-interchangeable chiral synthon that defines the geranyl (E)-configured hydrophobic domain of the pharmacophore . The improved Mitsunobu-based preparation of geranylamine provides a scalable, higher-yielding alternative to the traditional Gabriel synthesis (limited to ~20% yield), enabling cost-effective production of multi-kilogram quantities for preclinical and clinical supply chains. Substitution with nerylamine (Z-isomer) or citronellylamine (saturated analog) would alter molecular geometry and is not tolerated for SQ109 target engagement .

Antimalarial Farnesyltransferase Inhibitor Discovery Using Geranylamine Scaffolds

Drug discovery teams targeting protein farnesyltransferase (FTase) for malaria or oncology indications should incorporate geranylamine as a privileged fragment for lead generation. The geranylamine-containing analogue 11 achieved FTase IC50 values of 17–31 nM, representing a >500-fold potency improvement over simple monoterpene alcohols and approaching the enzymatic potency of clinical FTase inhibitors [3]. Procurement of geranylamine for library synthesis enables the exploration of structure-activity relationships around this validated nanomolar-potency chemotype, with the primary amine serving as a versatile functional handle for parallel derivatization [3].

Quote Request

Request a Quote for (2E)-3,7-dimethylocta-2,6-dien-1-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.